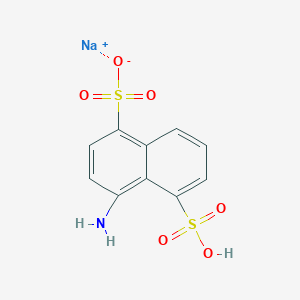![molecular formula C17H16N2O2S B3833949 8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)
8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide
Overview
Description
The compound “8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide” is a complex organic molecule. It is not a widely studied or well-known compound, and specific information about it is limited .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic molecules. For example, a compound with a similar structure, “(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one”, was synthesized by the condensation reaction of benzoylacetone with p-methylaniline . Another related compound, “1,3,5-Triazine 4-aminobenzoic acid derivatives”, were prepared by conventional methods or using microwave irradiation .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides a molecular formula for a similar compound, “8-[(4-Methylphenyl)amino]-1-naphthalenesulfonate”, as C17H14NO3S .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. A related compound, “1,8-bis[(4-methylphenyl)amino]anthraquinone”, has a molecular weight of 418.48648 and a boiling point of 250℃ .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce a certain effect. While the specific mechanism of action for “8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide” is not known, related compounds such as “1,8-Naphthyridines” have shown diverse biological activities and are used in the development of new therapies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(4-methylanilino)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-10-14(11-9-12)19-15-6-2-4-13-5-3-7-16(17(13)15)22(18,20)21/h2-11,19H,1H3,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOBQPKJHYAHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(p-Tolylamino)naphthalene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({1-[(1-furo[3,2-c]pyridin-4-yl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-piperazinone bis(trifluoroacetate)](/img/structure/B3833873.png)
![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![3-(5-methoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3833890.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3833901.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tryptophan](/img/structure/B3833909.png)




![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)
